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Methyl 2-isopropylnicotinate

Cat. No.: B13638070
M. Wt: 179.22 g/mol
InChI Key: TVGGCMRQVSAPAI-UHFFFAOYSA-N
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Description

Overview of Nicotinate (B505614) Ester Chemistry and Significance in Organic Synthesis

Nicotinate esters are characterized by a pyridine (B92270) ring substituted with an ester group at the 3-position. The chemistry of these esters is rich and varied, largely influenced by the electronic nature of the pyridine ring and the substituents it bears. The nitrogen atom in the pyridine ring imparts a degree of electron-withdrawing character, influencing the reactivity of the ring and the ester functionality.

In organic synthesis, nicotinate esters are versatile building blocks. belnauka.byrsc.org Their pyridine core is a common motif in numerous natural products, pharmaceuticals, and agrochemicals. rsc.org The ester group can be readily transformed into other functional groups, such as amides, hydrazides, or can be reduced to an alcohol, providing a handle for further molecular elaboration. jst.go.jpchalcogen.ro Moreover, the pyridine ring itself can undergo various transformations, including nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse substituents at different positions. researchgate.net The development of new synthetic methodologies for preparing polysubstituted nicotinates is an active area of research, with methods like the FeCl3-mediated condensation of enamino esters with enones offering pathways to highly functionalized derivatives. rsc.org

Structural Classification and Unique Features of Methyl 2-isopropylnicotinate Isomers

This compound belongs to a family of structural isomers that differ in the substitution pattern on the pyridine ring. The core structure is a methyl ester of a pyridine carboxylic acid, where the position of the ester group and the isopropyl group can vary. The three main pyridine carboxylic acid isomers are picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid). electronicsandbooks.comwikipedia.org

Consequently, "methyl isopropylnicotinate" can refer to several positional isomers. This compound specifically has the isopropyl group at the 2-position and the methyl ester at the 3-position of the pyridine ring. Its isomers would include, for example, methyl 3-isopropylnicotinate, methyl 4-isopropylnicotinate, and so on.

A study comparing the gas-phase structures of methyl picolinate (B1231196) (2-methoxycarbonylpyridine), methyl nicotinate (3-methoxycarbonylpyridine), and methyl isonicotinate (B8489971) (4-methoxycarbonylpyridine) revealed differences in their bond lengths and angles, which can be attributed to the position of the methoxycarbonyl group. electronicsandbooks.com The presence of a bulky isopropyl group at the 2-position in this compound would introduce significant steric hindrance. This steric crowding can influence the conformation of the ester group and the reactivity of the adjacent nitrogen atom and the C3 position.

Isomer NamePosition of Isopropyl GroupPosition of Methyl Ester Group
This compound23
Methyl 4-isopropylnicotinate43
Methyl 5-isopropylnicotinate53
Methyl 6-isopropylnicotinate63
Isopropyl 2-methylnicotinate3 (as ester)2

Current Research Landscape of Substituted Nicotinates and Related Heterocycles

The research landscape for substituted nicotinate esters is vibrant and driven by the quest for new therapeutic agents and functional materials. A significant area of focus is the synthesis of 2-substituted nicotinic acid derivatives due to their potential biological activities. jst.go.jpresearchgate.net For instance, 2-arylaminonicotinic acids have been investigated as nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The development of novel synthetic routes to access highly substituted nicotinates is another active research front. rsc.orgacs.orgnih.govnih.gov These methods aim to provide flexible and efficient ways to introduce a variety of substituents onto the pyridine ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery. rsc.org For example, a one-pot synthesis of 4-chloro or 4-bromonicotinic acid esters with optional 2- and 2,5-disubstitution has been developed. acs.org Furthermore, the use of greener solvents like Cyrene™ for nucleophilic aromatic substitutions of nicotinic esters is being explored to develop more sustainable synthetic protocols. researchgate.net The synthesis of thieno[2,3-b]pyridine (B153569) derivatives from thio-substituted ethyl nicotinate highlights the utility of these compounds as precursors to more complex heterocyclic systems with potential antimicrobial activity. tandfonline.com

Academic Research Objectives and Scope for this compound Studies

While direct academic research on this compound is not extensively documented, the broader context of substituted nicotinate research provides a clear framework for potential studies. The primary objectives for investigating this specific compound would likely revolve around its synthesis, characterization, and the exploration of its potential biological activities.

Key Research Objectives could include:

Development of Efficient Synthetic Routes: Devising novel and efficient methods for the synthesis of this compound, potentially through modifications of existing methods for 2-substituted nicotinates.

Structural and Spectroscopic Analysis: A thorough characterization of the compound using modern analytical techniques to understand its structural and electronic properties, including the impact of the 2-isopropyl group.

Exploration of Biological Activity: Screening this compound for a range of biological activities, drawing inspiration from the known properties of other substituted nicotinates. This could include anti-inflammatory, analgesic, antimicrobial, or P2Y12 antagonist activities. chalcogen.roresearchgate.netnih.govnih.gov

Comparative Studies: A comparative study of the properties and reactivity of this compound with its other positional isomers to understand the influence of the substituent positions.

Use as a Synthetic Intermediate: Investigating the utility of this compound as a building block for the synthesis of more complex and potentially bioactive molecules, such as azafluorenone alkaloids or other fused heterocyclic systems. researchgate.net

The scope of such studies would contribute valuable data to the field of heterocyclic chemistry and could potentially lead to the discovery of new compounds with useful properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B13638070 Methyl 2-isopropylnicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C10H13NO2/c1-7(2)9-8(10(12)13-3)5-4-6-11-9/h4-7H,1-3H3

InChI Key

TVGGCMRQVSAPAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=N1)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Isopropylnicotinate

Classical and Modern Esterification Techniques for Pyridine-3-Carboxylates

The synthesis of methyl nicotinate (B505614) scaffolds, the backbone of the target molecule, relies on the efficient esterification of pyridine-3-carboxylic acid (nicotinic acid). Both long-standing and contemporary methods are employed to achieve this conversion.

Direct Esterification Approaches (e.g., Fischer Esterification variants)

Direct esterification, particularly the Fischer-Speier esterification, remains a fundamental and widely used method for converting carboxylic acids to esters. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the context of producing methyl nicotinate derivatives, nicotinic acid is reacted with methanol (B129727) using catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

The Fischer esterification is an equilibrium-driven process. google.com To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing the water formed during the reaction, for instance, through azeotropic distillation. google.com A notable consideration in the esterification of nicotinic acid is the basicity of the pyridine (B92270) nitrogen atom, which can be protonated by the strong acid catalyst. This can potentially complicate the reaction, but the method is nevertheless effective. rsc.org For example, methyl nicotinate has been synthesized by refluxing nicotinic acid in methanol with concentrated sulfuric acid for several hours. researchgate.net

Method Reactants Catalyst Key Conditions Citation
Fischer-Speier EsterificationNicotinic Acid, MethanolH₂SO₄ or p-TsOHReflux, Excess Methanol google.comresearchgate.net
Acid Chloride MethodNicotinoyl Chloride HClNone (base added)Reaction with Methanol/Triethylamine nih.gov
DCC CouplingNicotinic Acid, MethanolDicyclohexylcarbodiimide (DCC)Room Temperature nih.gov

An alternative direct approach involves the conversion of the carboxylic acid to a more reactive species. For instance, nicotinic acid can be treated with thionyl chloride (SOCl₂) to form the nicotinoyl chloride hydrochloride. This acid chloride can then be reacted with methanol in the presence of a base like triethylamine to yield the methyl ester. nih.gov While effective, this method involves the use of harsh reagents. Coupling reagents such as dicyclohexylcarbodiimide (DCC) can also facilitate the direct esterification but can be hampered by the formation of N-acylurea byproducts. nih.gov

Transesterification Reactions from other Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. nih.gov This method is particularly useful for converting a readily available ester, such as ethyl nicotinate, into a different ester, like methyl nicotinate, or vice-versa. The reaction is catalyzed by either acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide). nih.govnih.gov

The reaction equilibrium is driven by manipulating the concentrations of the reactants and products. For instance, to produce methyl 2-isopropylnicotinate from another alkyl ester, one could use a large excess of methanol. Alternatively, if the alcohol being replaced (e.g., ethanol) has a lower boiling point than the reacting alcohol (methanol), it can be removed by distillation to drive the reaction forward. nih.gov Base-catalyzed transesterification, using alkoxides like sodium methoxide, is also a common and effective strategy. nih.gov

Regioselective Introduction of the 2-Isopropyl Group on the Pyridine Ring System

The introduction of the isopropyl group specifically at the C2 position of the pyridine ring is a significant synthetic challenge due to the electron-deficient nature of the ring. nih.govbeilstein-journals.org Two primary strategies are employed: starting with a pyridine ring that already contains the desired substitution pattern or modifying a pre-formed nicotinate molecule.

Pre-functionalization Strategies for Pyridine Ring Substitution

This approach involves synthesizing the target molecule from a starting material that is already functionalized at the 2-position. A common strategy is to begin with a 2-halopyridine, such as 2-chloronicotinic acid. The halogen atom serves as a handle for introducing the isopropyl group via cross-coupling reactions.

The synthesis of 2-chloronicotinic acid itself can be achieved through several routes, though often with challenges in regioselectivity. One method involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination with reagents like phosphorus oxychloride (POCl₃). However, this can lead to a mixture of chlorinated products. patsnap.comgoogle.com More controlled syntheses start from precursors like 2-chloro-3-cyanopyridine or 2-chloro-3-methylpyridine, which are then converted to 2-chloronicotinic acid through hydrolysis or oxidation, respectively. patsnap.comresearchgate.net Once 2-chloronicotinic acid or its ester is obtained, the isopropyl group can be installed using organometallic reagents (e.g., isopropyl Grignard or organozinc reagents) under the catalysis of transition metals like palladium or nickel.

Post-synthesis Modification of Nicotinate Scaffolds

Post-synthesis modification refers to the direct functionalization of an existing methyl nicotinate scaffold. rsc.org This is a more atom-economical approach as it avoids the multi-step synthesis of a pre-functionalized starting material. The primary method for this transformation is direct C-H activation. beilstein-journals.orgrsc.org

Due to the electron-deficient nature of the pyridine ring, electrophilic substitution is difficult. However, the C-H bonds, particularly at the C2 and C6 positions, are susceptible to functionalization via radical or organometallic pathways. nih.gov

Minisci Reaction: This radical-based reaction is a classic method for alkylating electron-deficient heterocycles. An isopropyl radical can be generated from sources like pivalic acid (via decarboxylation) or from isopropanol. These radicals then attack the protonated pyridine ring, showing a preference for the C2 and C4 positions. While powerful, controlling regioselectivity between C2 and C4 can be a challenge. nih.gov

Transition Metal-Catalyzed C-H Activation: In recent years, significant progress has been made in the transition metal-catalyzed direct C-H functionalization of pyridines. nih.govbeilstein-journals.org The nitrogen atom of the pyridine ring acts as a directing group, guiding a metal catalyst (e.g., rhodium, palladium, nickel) to activate the adjacent C2-H bond. rsc.org The activated pyridine can then react with an alkylating agent. For example, alkenes can be used to introduce alkyl groups, where an initial insertion of the alkene is followed by a reduction step to give the saturated alkyl group. beilstein-journals.org

Catalytic Strategies in the Synthesis of this compound

Catalysis is central to both the esterification and the C-C bond-forming steps in the synthesis of this compound.

For the esterification step, as discussed in section 2.1, strong Brønsted acids like H₂SO₄ are the classical catalysts for the Fischer esterification. researchgate.net Base catalysts, such as sodium methoxide, are highly effective for transesterification reactions. nih.gov

For the regioselective introduction of the 2-isopropyl group , catalytic strategies are even more critical, especially for post-synthesis modification via C-H activation.

Transition Metal Catalysis: This is the cornerstone of modern C-H functionalization. A variety of metal complexes are employed:

Palladium (Pd): Palladium catalysts, often in the form of Pd(OAc)₂, are widely used for C-H activation, frequently directed by the pyridine nitrogen to achieve C2-functionalization. beilstein-journals.orgnih.gov

Nickel (Ni): Nickel catalysts, often used in conjunction with a Lewis acid co-catalyst, can achieve the C2-alkenylation of pyridines with alkynes. acs.org Subsequent hydrogenation would yield the desired alkyl substituent. The Lewis acid (e.g., AlMe₃) coordinates to the pyridine nitrogen, activating the ring for the nickel-catalyzed reaction. acs.org

Rhodium (Rh) and Rare Earth Metals: These have also been shown to catalyze the C-H alkylation of pyridines with alkenes, demonstrating high regioselectivity for the C2 position. beilstein-journals.org

Lewis Acid Catalysis: Lewis acids can play a crucial role by coordinating to the nitrogen atom of the pyridine ring. This coordination enhances the electrophilicity of the ring, making it more susceptible to nucleophilic or organometallic attack at the C2 and C4 positions. As mentioned, they are often used as co-catalysts in transition metal-mediated reactions. acs.org

Photoredox Catalysis: This emerging field uses light to generate radical intermediates under mild conditions. In the context of the Minisci reaction, a photoredox catalyst can facilitate the formation of alkyl radicals from suitable precursors, which then add to the pyridine ring. This offers a milder alternative to traditional radical generation methods. nih.gov

The choice of synthetic route and catalytic system depends on factors such as substrate availability, desired yield, and tolerance of functional groups. The pre-functionalization strategy offers a more classical and often predictable route, while post-synthesis C-H activation represents a more modern, efficient, and atom-economical approach.

Acid-Catalyzed and Base-Catalyzed Routes

Acid-Catalyzed Esterification (Fischer Esterification)

A primary and straightforward method for synthesizing this compound is the Fischer esterification of its parent carboxylic acid, 2-isopropylnicotinic acid, with methanol. This reaction is typically catalyzed by a strong protic acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). chemicalbook.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product ester, an excess of methanol is often used, or water is removed as it is formed.

A typical procedure involves refluxing a solution of 2-isopropylnicotinic acid in methanol with a catalytic amount of concentrated sulfuric acid for several hours. chemicalbook.comunishivaji.ac.in The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC). chemicalbook.com Upon completion, the reaction mixture is cooled, neutralized with a weak base (e.g., sodium carbonate solution), and the product is extracted with an organic solvent. unishivaji.ac.in

Base-Catalyzed Routes

Base-catalyzed methods, particularly transesterification, offer an alternative pathway. If another alkyl ester of 2-isopropylnicotinic acid were available, it could be converted to the methyl ester by heating it in methanol in the presence of a base catalyst, such as sodium methoxide (NaOMe). google.comgoogle.com This process, driven by the large excess of methanol, shifts the equilibrium towards the formation of the more volatile methyl ester.

Another base-promoted approach involves the reaction of an activated form of 2-isopropylnicotinic acid (like an acid chloride or anhydride) with methanol in the presence of a non-nucleophilic base like pyridine or triethylamine. A more direct, though less common, method for esters of nicotinic acid involves the condensation of a nicotinate compound with another reactant using a strong base like potassium tert-butoxide (KOᵗBu) in a non-protic solvent like toluene. google.comjustia.com

Transition Metal-Mediated and Organocatalytic Syntheses

While less common for simple esterifications than acid catalysis, transition metal complexes can be employed to facilitate the synthesis of this compound. Lewis acidic transition metal compounds can activate the carboxylic acid group, rendering it more susceptible to nucleophilic attack. Although specific examples for this exact molecule are not prominent, the principles of transition metal catalysis are widely applied in organic synthesis. mdpi.com

Organocatalysis provides a metal-free alternative for esterification. A common and highly effective method is the Steglich esterification, which uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid. rsc.org The reaction is typically catalyzed by a nucleophilic catalyst, most notably 4-dimethylaminopyridine (DMAP). rsc.org This method is advantageous as it proceeds under mild, neutral conditions, which is beneficial for sensitive substrates. The reaction of 2-isopropylnicotinic acid with methanol in the presence of EDCI and a catalytic amount of DMAP in a solvent like dichloromethane (DCM) would be a viable route to the target ester. rsc.org

Alternative and Sustainable Synthesis Pathways for this compound

In line with the principles of green chemistry, several alternative and more sustainable methods can be proposed for the synthesis of this compound.

Enzymatic Catalysis : Biocatalysis using enzymes such as lipases offers a highly selective and environmentally benign route for esterification. researchgate.net Immobilized lipases can catalyze the reaction between 2-isopropylnicotinic acid and methanol under mild temperature and solvent-free conditions or in green solvents. This approach avoids the use of harsh acids or bases and simplifies product purification.

Heterogeneous Catalysis : Replacing corrosive and difficult-to-remove homogeneous acid catalysts like sulfuric acid with solid acid catalysts (e.g., zeolites, ion-exchange resins) can render the process more sustainable. These catalysts can be easily filtered off from the reaction mixture and potentially reused, minimizing waste and simplifying the workup procedure.

Use of Greener Solvents : Exploring benign solvent alternatives to traditional organic solvents is a key aspect of sustainable synthesis. For instance, dihydrolevoglucosenone (Cyrene) or gamma-valerolactone (GVL) are bio-based solvents that are being investigated as green alternatives to restricted solvents like N-methyl-2-pyrrolidone (NMP) and could be evaluated for this synthesis. researchgate.netnih.gov

Optimization of Reaction Conditions, Selectivity, and Yield for this compound Production

The efficiency of any synthetic route to this compound depends on the careful optimization of various reaction parameters to maximize yield and selectivity while minimizing reaction time and by-product formation.

Key parameters for optimization include:

Catalyst Loading : The amount of catalyst can significantly impact reaction rate and yield. For an acid-catalyzed reaction, an optimal loading must be found where the reaction proceeds efficiently without causing degradation or side reactions. researchgate.net

Temperature : Reaction temperature affects the rate of reaction. Higher temperatures can increase the rate but may also lead to the formation of undesired by-products.

Reactant Ratio : In reversible reactions like Fischer esterification, using one reactant (typically the alcohol) in excess can shift the equilibrium to favor product formation.

Solvent Choice : The solvent can influence catalyst activity and reactant solubility. In some cases, running the reaction neat (solvent-free) can be a more sustainable and efficient option. researchgate.net

Below are interactive tables illustrating a hypothetical optimization study for an acid-catalyzed synthesis of this compound.

Table 1: Optimization of Catalyst Loading Reaction Conditions: 2-isopropylnicotinic acid (1.0 mmol), Methanol (10 mL), 65°C, 8 hours.

CatalystLoading (mol%)Yield (%)
H₂SO₄255
H₂SO₄582
H₂SO₄1085
H₂SO₄1585

Table 2: Optimization of Reaction Temperature Reaction Conditions: 2-isopropylnicotinic acid (1.0 mmol), Methanol (10 mL), H₂SO₄ (10 mol%), 8 hours.

Temperature (°C)Yield (%)
2520
4568
6585
8083

Table 3: Optimization of Reaction Time Reaction Conditions: 2-isopropylnicotinic acid (1.0 mmol), Methanol (10 mL), H₂SO₄ (10 mol%), 65°C.

Time (hours)Yield (%)
245
470
885
1286

Based on these illustrative data, the optimal conditions for this hypothetical acid-catalyzed synthesis would be using 10 mol% of sulfuric acid at 65°C for 8 hours, achieving a yield of 85%. Further optimization would involve purification and characterization to ensure product purity.

Advanced Characterization and Analytical Techniques for Methyl 2 Isopropylnicotinate

Chromatographic Methods for Purity Profiling, Separation, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Non-Volatile Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds like methyl 2-isopropylnicotinate. Its application extends to purity assessment, quantification, and stability studies.

For instance, the chemical stability of methyl nicotinate (B505614), a related compound, was effectively investigated using HPLC. The analysis utilized a Supelco Supelcosil™ LC-18 column with a mobile phase of 25% v/v methanol (B129727) in water, demonstrating the method's capability to separate the parent compound from its degradation products, primarily nicotinic acid. nih.gov The detection was linear over a tested range, confirming the method's suitability for quantitative analysis. nih.gov While specific HPLC methods for this compound are not detailed in the provided results, the principles applied to methyl nicotinate are directly transferable. A typical HPLC method for this compound would likely employ a reversed-phase column (such as C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, with detection by UV spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an even higher degree of selectivity and sensitivity. This hyphenated technique is invaluable for identifying and quantifying trace impurities and degradation products. In the context of synthesizing nicotine, LC-MS was used to monitor the complete consumption of starting materials, highlighting its utility in reaction monitoring. google.com A sensitive LC-MS/MS method was also developed for the determination of nicotinic acid and its esters, including methyl nicotinate, in biological samples. researchgate.net This method, employing a Hypersil-Gold-CN column and a triple-quadrupole tandem mass spectrometer, achieved a low limit of quantification, demonstrating the power of LC-MS for trace analysis. researchgate.net

A hypothetical HPLC method for the analysis of this compound alongside related compounds is presented below:

ParameterCondition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 262 nm
Injection Volume 10 µL
Temperature 25 °C

This table represents a typical starting point for method development and would require optimization for specific applications.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) and its high-performance counterpart, HPTLC, are versatile, cost-effective, and rapid techniques for monitoring reaction progress and for screening purposes. researchgate.net These methods are particularly useful for the qualitative and semi-quantitative analysis of nicotinic acid derivatives.

Studies on the stability of various nicotinic acid esters, including isopropyl nicotinate, have utilized normal-phase TLC (NP-TLC) on silica (B1680970) gel plates. researchgate.net For the separation of a mixture containing methyl, ethyl, and isopropyl nicotinate, various mobile phase compositions of acetone (B3395972) and n-hexane were tested on neutral aluminum oxide 60F254 plates. tandfonline.com An optimal separation of butyl nicotinate from benzyl (B1604629) nicotinate was achieved with an acetone-n-hexane mobile phase in a 20:80 volume composition. tandfonline.com

Reversed-phase HPTLC (RP-HPTLC) on RP-18WF254 plates with a methanol-water mobile phase has also been employed to study the lipophilicity of nicotinic acid esters, including isopropyl nicotinate. austinpublishinggroup.com The retention behavior in RP-HPTLC provides valuable information about the compound's physicochemical properties.

The following table summarizes typical TLC/HPTLC systems for the analysis of nicotinic acid esters:

Stationary PhaseMobile Phase SystemApplication
Silica Gel 60 F254Acetone + n-HexaneStability studies and separation of esters. researchgate.nettandfonline.com
Neutral Aluminum Oxide 60F254Acetone:n-Hexane (20:80 v/v)Separation of butyl and benzyl nicotinate. tandfonline.com
RP-18WF254Methanol:WaterLipophilicity studies of nicotinic acid esters. austinpublishinggroup.com
Polyamide 11Benzene (B151609):MethanolSeparation of nicotinic acid and its derivatives. akjournals.com

HPTLC offers improved resolution, sensitivity, and reproducibility compared to conventional TLC. researchgate.net The use of automated sample application and densitometric scanning allows for quantitative analysis.

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific X-ray crystal structure data for this compound was found in the search results, the technique has been applied to related nicotinic acid derivatives and their metal complexes. nih.govrsc.orgsciencegate.app

For example, the crystal structures of silver(I) complexes with methylnicotinate and nicotinamide (B372718) have been determined, revealing the coordination modes of the ligands. nih.gov Similarly, the structures of ruthenium nitrosyl complexes with ethyl and methyl nicotinate have been characterized by X-ray diffraction. rsc.orgsciencegate.app These studies provide insights into how the nicotinate moiety interacts with metal centers, which is crucial for understanding the properties of such complexes.

In the absence of a specific crystal structure for this compound, computational modeling, such as Density Functional Theory (DFT), can be used in conjunction with crystallographic data from analogous compounds to predict its solid-state conformation. nih.gov For other substituted nicotinate derivatives, X-ray crystallography has been proposed as a method to analyze crystal packing and the influence of substituents on supramolecular interactions.

Thermophysical Analysis for Phase Behavior and Thermal Stability (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermophysical analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal properties of materials. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions.

While specific TGA and DSC data for this compound were not available in the search results, studies on related pyridinecarboxylic acids and their esters provide a framework for what to expect. For instance, the thermal stability of various pyridine (B92270) dicarboxylic acid isomers has been investigated using TGA and DSC. wur.nl These studies showed that the position of the carboxylic substituents significantly influences thermal stability. wur.nl For other pyridine derivatives, TGA has been used to determine the onset of decomposition, which can be above 400°C for some thermally stable polymers derived from these compounds.

DSC is also used to identify phase transitions and exothermic events like decomposition. For example, in the study of zinc(II) complexes of pyridinecarboxylic acids, DSC curves showed signals corresponding to decarboxylation. researchgate.net For isopropyl nicotinate, it is noted that it is stable under standard storage conditions but degrades at temperatures above 100°C.

A hypothetical thermophysical analysis profile for this compound is outlined below:

TechniqueExpected ObservationSignificance
DSC Endothermic peak corresponding to melting point.Determination of purity and solid-phase characteristics.
TGA Onset of weight loss at elevated temperatures.Assessment of thermal stability and decomposition temperature.

These analyses are critical for establishing safe handling and storage conditions and for understanding the material's behavior in applications where it might be exposed to high temperatures.

Computational and Theoretical Studies of Methyl 2 Isopropylnicotinate

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its chemical and physical properties. Molecular modeling, particularly conformational analysis, aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

For methyl 2-isopropylnicotinate, a key structural feature is the rotational freedom around the single bonds connecting the isopropyl group and the methoxycarbonyl group to the pyridine (B92270) ring. A thorough conformational analysis would typically be performed using computational methods like Density Functional Theory (DFT). researchgate.netnih.gov The process involves systematically rotating the key dihedral angles and calculating the potential energy of the resulting structures to map out the potential energy surface.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Acidity/Basicity

Quantum chemical calculations provide deep insights into the electron distribution within a molecule, which governs its reactivity and physicochemical properties. rsc.org Methods like DFT and ab initio calculations are employed to determine various electronic descriptors. researchgate.netnih.gov

Electronic Structure and Reactivity: Calculations for this compound would yield information on the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. Regions of negative electrostatic potential, likely around the pyridine nitrogen and the carbonyl oxygen, indicate sites susceptible to electrophilic attack, while areas of positive potential highlight sites for nucleophilic attack. These calculations can rationalize the regioselectivity of chemical reactions. For instance, studies on related nicotinates suggest that the electron density on the pyridine ring is a key factor in its binding and reactivity. google.com

Acidity/Basicity: The basicity of this compound is primarily attributed to the lone pair of electrons on the pyridine nitrogen atom. Computational methods can predict the proton affinity (the negative of the enthalpy change for the gas-phase protonation reaction) or the pKa value in solution. Calculating the pKa often involves thermodynamic cycles and the use of implicit solvation models (like the Polarizable Continuum Model, PCM) to account for the effect of the solvent. nih.gov The electron-donating nature of the isopropyl group at the 2-position would be expected to increase the basicity of the pyridine nitrogen compared to unsubstituted methyl nicotinate (B505614).

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra. jeol.com

For this compound, the primary spectroscopic techniques of interest are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectra: Predicting ¹H and ¹³C NMR chemical shifts from first principles is a common application of quantum chemistry. nmrdb.org The standard approach involves geometry optimization of the molecule's stable conformers, followed by the calculation of nuclear magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. faccts.deresearchgate.net The calculated shieldings are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. Accurate predictions often require Boltzmann averaging over the different low-energy conformers. faccts.denih.gov Such calculations would predict the specific chemical shifts for the protons and carbons of the isopropyl group, the methyl ester, and the pyridine ring.

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting frequencies help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes, such as the C=O stretch of the ester group, C-H bends of the isopropyl group, and ring vibrations of the pyridine moiety.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes

QSPR studies aim to build statistical models that correlate the chemical structure of compounds with their physical, chemical, or biological properties. These models are particularly useful for predicting the properties of new or untested compounds based on data from a series of related molecules. For nicotinic acid derivatives, QSPR studies have been successfully applied to predict attributes like lipophilicity and chromatographic retention. researchgate.netmedcraveonline.com

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (log P), is a critical parameter in medicinal chemistry and materials science. It can be determined experimentally or predicted using computational methods. Chromatographic retention parameters, such as the Rₘ₀ value derived from reversed-phase thin-layer chromatography (RP-TLC), are also used as an experimental measure of lipophilicity. researchgate.net

Studies on a series of nicotinic acid esters have shown a clear relationship between the size of the alkyl ester group and lipophilicity. researchgate.netresearchgate.netresearchgate.net As the alkyl chain length increases, the lipophilicity generally increases. The table below presents experimental and calculated lipophilicity data for nicotinic acid and some of its simple esters, which would form the basis for a QSPR model to predict the properties of this compound.

Table 1: Lipophilicity and Retention Parameters for Nicotinic Acid and Related Esters

CompoundRₘ₀ (RP18WF₂₅₄) researchgate.netlog P (Calculated, AlogPs) researchgate.net
Nicotinic Acid-0.670.89
Methyl Nicotinate0.081.45
Ethyl Nicotinate0.491.87
Isopropyl Nicotinate0.812.19
Butyl Nicotinate1.252.73
Hexyl Nicotinate2.193.77

Rₘ₀ is a lipophilicity index obtained by extrapolation in RP-TLC. A higher Rₘ₀ value indicates greater lipophilicity. log P (AlogPs) is a computationally calculated partition coefficient.

Based on these data, a QSPR model could be developed using various molecular descriptors (e.g., topological indices, molecular weight, surface area) to predict the Rₘ₀ or log P value for this compound. researchgate.net Given the structure, its lipophilicity would be expected to be significant, influenced by both the isopropyl group and the methyl ester.

Simulation of Reaction Mechanisms and Transition States in this compound Conversions

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediate structures, and characterizing the high-energy transition states that connect them. diva-portal.org This provides a molecular-level understanding of how chemical transformations occur.

For this compound, a common reaction is the hydrolysis of the ester group to yield 2-isopropylnicotinic acid and methanol (B129727). The mechanism of this reaction, whether acid- or base-catalyzed, can be simulated. Computational modeling, typically using DFT, would involve locating the transition state structure for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon. nih.gov By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed, and the activation energy (the energy barrier for the reaction) can be determined.

Furthermore, more complex transformations can be studied. For example, computational studies on related nicotinates have explored metal-catalyzed reactions where the pyridine and ester functionalities act as a bidentate chelating group to direct a reaction. researchgate.netacs.org Simulating such a reaction for this compound would involve modeling the coordination to the metal center and the subsequent steps of the catalytic cycle, providing insights that could guide the development of new synthetic methodologies.

Chemical Reactivity and Derivatization Chemistry of Methyl 2 Isopropylnicotinate

Hydrolytic Stability and Ester Cleavage Reactions under Various Conditions

The methyl ester group in methyl 2-isopropylnicotinate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid, 2-isopropylnicotinic acid, and methanol (B129727). This transformation can be achieved under acidic, basic, or enzymatic conditions.

Acid-Catalyzed Hydrolysis: In the presence of strong mineral acids such as hydrochloric acid, the ester undergoes hydrolysis. The reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed (Saponification) Hydrolysis: Alkaline conditions, using bases like potassium hydroxide (B78521) or sodium hydroxide, also facilitate ester cleavage. This process, known as saponification, involves the direct attack of a hydroxide ion on the carbonyl carbon. For analogous nicotinate (B505614) esters, treatment with 1 M KOH in methanol at elevated temperatures has been shown to convert the ester to the corresponding carboxylic acid.

Enzymatic Hydrolysis: Enzymes, particularly lipases, can catalyze the hydrolysis or transesterification of nicotinate esters. For instance, lipases like Candida antarctica lipase (B570770) B (often immobilized as Novozym® 435) have been effectively used for the ammonolysis of methyl nicotinate to produce nicotinamide (B372718) derivatives. researchgate.netnih.gov This enzymatic approach is often favored for its mild reaction conditions and high selectivity. researchgate.net The enzymatic cleavage of the ester group is a known metabolic pathway for various nicotinate esters. nih.gov

The stability of nicotinate esters, including this compound, has been studied under various conditions. Heating on silica (B1680970) gel at high temperatures can lead to degradation, with methyl and ethyl nicotinates being among the more unstable esters in one study. researchgate.net

Below is a table summarizing the hydrolysis conditions for nicotinate esters.

ConditionReagents/CatalystProducts
AcidicStrong mineral acid (e.g., HCl), water2-isopropylnicotinic acid, Methanol
BasicStrong base (e.g., KOH, NaOH), waterSalt of 2-isopropylnicotinic acid, Methanol
EnzymaticLipase (e.g., Candida antarctica lipase B)2-isopropylnicotinic acid or transesterification product

Reactions at the Pyridine (B92270) Nitrogen Atom (e.g., N-oxidation, quaternization)

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it basic and nucleophilic. wikipedia.org This allows for reactions directly at the nitrogen center.

N-oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically carried out using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, mCPBA). wikipedia.orgresearchgate.net The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack and can direct electrophilic substitution. wikipedia.orgacs.orgresearchgate.netsemanticscholar.org The N-oxide can later be removed by deoxygenation, often with reagents like zinc dust, making N-oxidation a useful strategy in the functionalization of pyridines. wikipedia.org

Quaternization: The nitrogen atom can also react with electrophiles, such as alkyl halides, in a process called quaternization. wikipedia.orgnih.govresearchgate.net This reaction forms a pyridinium (B92312) salt, where the nitrogen atom bears a positive charge. wikipedia.org Quaternization modifies the electronic properties of the pyridine ring, increasing its susceptibility to nucleophilic attack. nih.gov For example, nicotinamide, a related compound, readily undergoes quaternization with methyl iodide. nih.govresearchgate.net This process can sometimes be reversible in what is known as transquaternization, where an alkyl group is exchanged between two amine molecules. researchgate.net

The following table outlines the key reactions at the pyridine nitrogen.

ReactionReagentsProduct
N-oxidationPeracid (e.g., mCPBA)This compound N-oxide
QuaternizationAlkyl halide (e.g., Methyl iodide)N-alkyl-2-isopropyl-3-(methoxycarbonyl)pyridinium halide

Reactions Involving the Isopropyl Moiety (e.g., oxidation, functionalization)

The isopropyl group attached to the pyridine ring is generally less reactive than the ester or the pyridine nitrogen. However, it can undergo certain transformations, particularly oxidation.

While specific studies on the oxidation of the isopropyl group of this compound are not prevalent, analogous reactions on similar structures suggest possibilities. The benzylic-like position of the isopropyl group (adjacent to the aromatic pyridine ring) could potentially be oxidized under specific conditions. Biological systems are known to employ oxidizing agents like nicotinamide adenine (B156593) dinucleotide (NAD+) to oxidize alcohols, a reaction catalyzed by dehydrogenases. libretexts.org Chemical oxidation of alkyl side chains on aromatic rings can often be achieved with strong oxidizing agents, though this can sometimes lead to over-oxidation or degradation of other functional groups. The steric bulk of the isopropyl group can also influence the reactivity of adjacent positions on the pyridine ring. vulcanchem.com

Further functionalization of the isopropyl group is not a commonly reported reaction pathway, likely due to its relative inertness compared to other sites in the molecule.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the positions of attack are influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is typically directed to the 3- and 5-positions. However, the presence of the activating isopropyl group at the 2-position and the deactivating ester group at the 3-position complicates predictions. The isopropyl group, being an electron-donating group, tends to activate the ring towards EAS. cymitquimica.com In strongly acidic media, the pyridine nitrogen is protonated, which strongly deactivates the ring towards electrophilic attack. rsc.org Nitration of pyridine itself under these conditions is often unsuccessful for this reason. rsc.org

Nucleophilic Aromatic Substitution (SNA_r): The pyridine ring, particularly when substituted with electron-withdrawing groups or a good leaving group, is susceptible to nucleophilic attack. The presence of the ester group enhances the ring's susceptibility to SNA_r. In related nicotinic esters, nucleophilic substitution has been demonstrated, for instance, with phenols, thiophenols, and amines. acs.orgresearchgate.net These reactions often occur at positions activated by electron-withdrawing groups or ortho/para to the ring nitrogen. The formation of the N-oxide can further activate the 2- and 4-positions for nucleophilic attack. acs.org

The table below summarizes the substitution patterns on the pyridine ring.

Reaction TypePosition of AttackInfluencing Factors
Electrophilic Aromatic SubstitutionTypically 3- and 5-positionsIsopropyl group (activating), Ester group (deactivating), Ring nitrogen (deactivating)
Nucleophilic Aromatic SubstitutionPositions activated by electron-withdrawing groupsEster group (activating), Ring nitrogen, Potential for N-oxide activation

Functional Group Transformations and Advanced Organic Synthesis Applications of this compound

This compound serves as a valuable starting material for a variety of functional group transformations and more complex synthetic endeavors.

The ester group can be converted into other functionalities. For example, reaction with amines can produce the corresponding amides. This can be achieved through enzymatic catalysis, as seen with the ammonolysis of methyl nicotinate. nih.gov

The molecule as a whole can be used as a building block in the synthesis of more complex heterocyclic systems. For instance, nicotinic acid derivatives are used in the synthesis of compounds with potential biological activity. nih.govscispace.com The strategic placement of the isopropyl and ester groups allows for regioselective reactions and the construction of elaborate molecular architectures. The compatibility of the ester and isopropyl groups with various reaction conditions, such as those used in cross-coupling reactions, makes it a useful intermediate. nih.gov

Synthesis of Novel Analogues and Derivatives of this compound for Academic Exploration

The structural framework of this compound is a platform for the synthesis of novel analogues for academic and potentially pharmaceutical research. By modifying the core structure, new compounds with tailored properties can be created.

Derivatization can occur at any of the reactive sites. For example, the ester can be hydrolyzed to the acid, which can then be converted to a variety of amides or other acid derivatives. The pyridine nitrogen can be oxidized or quaternized to explore the effects of these changes on the molecule's properties. researchgate.netresearchgate.net The pyridine ring itself can be further substituted via electrophilic or nucleophilic reactions, or through cross-coupling reactions if a suitable leaving group is introduced. smolecule.com

The synthesis of conformationally restricted analogues of related nicotinic compounds has been a subject of interest, aiming to understand structure-activity relationships. nih.gov These syntheses often involve multi-step sequences where the nicotinate core is elaborated with additional rings and functional groups.

Interactions in Biological and Environmental Systems Non Human, Non Clinical Focus

Enzymatic Biotransformations and Metabolic Pathways in Model Organisms or in vitro Enzymatic Systems (e.g., microbial degradation, plant metabolism)

Detailed research specifically investigating the enzymatic biotransformation and metabolic pathways of methyl 2-isopropylnicotinate in model non-human, non-clinical systems such as microbial cultures or plants is limited in publicly available scientific literature. However, based on the metabolism of related nicotinic acid esters and general biochemical principles, a likely primary metabolic pathway is enzymatic hydrolysis.

In various biological systems, esterase enzymes are responsible for the cleavage of ester bonds. It is probable that this compound would be hydrolyzed by non-specific esterases into its constituent parts: nicotinic acid (a form of vitamin B3) and 2-propanol (isopropyl alcohol). This reaction would be analogous to the hydrolysis of other nicotinic acid esters. For instance, inositol (B14025) nicotinate (B505614) is known to undergo hydrolysis by plasma esterases to release nicotinic acid and inositol. echemi.com This process for inositol hexanicotinate is reported to be a sequential, sustained release, with the first hydrolysis step being slower than subsequent ones. echemi.com

In the context of in vitro enzymatic systems, lipase (B570770) B has been identified as a preferred catalyst for the synthesis of isopropyl nicotinate through enzymatic esterification, highlighting the interaction of this class of enzymes with the compound. This suggests that lipases could also catalyze the reverse reaction, hydrolysis, under appropriate conditions.

In plant systems, while direct evidence for this compound metabolism is scarce, plants are known to metabolize nicotinic acid and nicotinamide (B372718). Studies in wheat have shown the uptake and incorporation of nicotinic acid into nicotinamide adenine (B156593) dinucleotide (NAD). researchgate.net If this compound were introduced to a plant system, it would likely first be hydrolyzed to nicotinic acid, which would then enter the plant's established NAD biosynthetic pathway. researchgate.net

Microbial systems also possess a wide array of esterases capable of degrading ester compounds. While specific studies on this compound are not prominent, the degradation of similar aromatic esters by microorganisms is a well-documented phenomenon, typically initiated by hydrolysis.

Table 6.1.1: Postulated Enzymatic Biotransformation of this compound

Transformation TypeEnzyme Class (Postulated)ReactantProductsModel System Context
HydrolysisEsterases, LipasesThis compoundNicotinic Acid, 2-PropanolGeneral biological systems (microbial, plant)
NAD SynthesisMultiple enzymesNicotinic Acid (from hydrolysis)Nicotinamide Adenine Dinucleotide (NAD)Plant cells (e.g., Wheat) researchgate.net

Chemo-Ecological Roles and Signaling in Non-Human Organisms (e.g., plant-insect interactions, microbial communication, allelochemical studies)

There is a lack of specific research detailing the chemo-ecological or signaling roles of this compound. However, research into structurally similar compounds, particularly isomers and other nicotinic acid derivatives, provides a basis for postulating potential roles.

A notable related compound is methyl isonicotinate (B8489971) (an isomer), which has been identified as a potent semiochemical that attracts a wide range of thrips species, including the western flower thrips (Frankliniella occidentalis) and onion thrips (Thrips tabaci). researchgate.net This compound acts as a kairomone, a chemical signal that benefits the receiver (the insect) by indicating a food and oviposition source. researchgate.net Ecologically, it might be considered a synomone, as the plant may also benefit from pollination by the attracted insects. researchgate.net Given the structural similarity, it is conceivable that this compound could have some, albeit likely different, activity in insect attraction or repulsion, but this remains speculative without direct experimental evidence.

Plant secondary metabolites, a broad category that includes pyridine (B92270) alkaloids and their derivatives, are central to plant defense and communication. mdpi.comresearchgate.net They can act as phytoanticipins (present constitutively) or phytoalexins (induced by attack) to deter herbivores and pathogens. researchgate.net Nicotine itself is a well-known insecticide produced by tobacco plants. researchgate.net While this compound is not a known natural product, its core nicotinic acid structure is part of this larger family of biologically active compounds. Plants can emit a variety of volatile organic compounds (VOCs) to repel pests, attract predators of pests, or signal to other plants. researchgate.net Whether this compound could function as such a VOC is unstudied.

In microbial systems, cell-to-cell communication (quorum sensing) is mediated by specific signaling molecules. While there is no evidence that this compound is a microbial signaling molecule, some host-produced compounds can interfere with these pathways. For example, nitric oxide produced by a host can disrupt Staphylococcus aureus quorum sensing by modifying the AgrA transcription factor. nih.gov It is unknown if nicotinic acid derivatives could have similar disruptive effects on microbial communication.

Table 6.2.1: Comparison with a Structurally Related Semiochemical

CompoundIsomeric Relationship to this compoundKnown Chemo-Ecological RoleOrganisms AffectedReference
Methyl IsonicotinatePositional IsomerAttractant (Kairomone/Synomone)Thrips species (e.g., Frankliniella occidentalis, Thrips tabaci) researchgate.net

Interactions with Model Biological Membranes and Macromolecules for Fundamental Biochemical Understanding (e.g., liposome (B1194612) interactions, protein binding in vitro without human implications)

The interaction of this compound with model biological membranes and macromolecules is an area with limited direct research. However, studies on related nicotinates provide insights into its likely biophysical behavior. The lipophilicity, or fat-friendliness, of a molecule is a key determinant of its ability to interact with and cross biological membranes.

Studies using reversed-phase thin-layer chromatography (RP-TLC) have been conducted to determine the lipophilicity of a series of nicotinic acid derivatives, including isopropyl nicotinate. akjournals.comresearchgate.net These studies indicate that the lipophilicity of nicotinic acid esters increases with the size of the alkyl ester group. The order of decreasing lipophilicity was found to be: hexyl > butyl ≈ benzyl (B1604629) > isopropyl > ethyl > methyl nicotinate. akjournals.comresearchgate.net This moderate lipophilicity of isopropyl nicotinate suggests it can balance aqueous solubility with the ability to partition into and diffuse across the lipid bilayers of model membranes like liposomes. researchgate.net

Liposomes are artificial vesicles composed of a lipid bilayer and are often used as models for cell membranes and as drug delivery vehicles. nih.gov The interaction of nicotinic acid esters with liposomes has been investigated, primarily in the context of topical delivery. researchgate.net These esters can act as prodrugs that rapidly cross the skin barrier and then release nicotinic acid. researchgate.net While specific studies modeling the interaction of this compound with liposomes are not available, its physicochemical properties suggest it would readily associate with the lipid phase of such model membranes. The interaction would likely involve the isopropyl and methyl groups embedding within the hydrophobic core of the bilayer, while the more polar pyridine ring orients towards the hydrophilic headgroup region.

Regarding interactions with macromolecules, the primary interaction in a non-clinical context would be with enzymes, specifically esterases, as discussed in section 6.1. Binding to these enzymes would occur at an active site accommodating the ester linkage, leading to catalysis. There is no specific data found on its binding to other macromolecules like non-catalytic proteins or DNA in in vitro non-human systems.

Table 6.3.1: Relative Lipophilicity of Nicotinic Acid Esters

CompoundAlkyl GroupRelative Lipophilicity Ranking (High to Low)Reference
Hexyl NicotinateHexyl1 akjournals.comresearchgate.net
Butyl NicotinateButyl2 akjournals.comresearchgate.net
Benzyl NicotinateBenzyl2 akjournals.comresearchgate.net
Isopropyl Nicotinate Isopropyl3 akjournals.comresearchgate.net
Ethyl NicotinateEthyl4 akjournals.comresearchgate.net
Methyl NicotinateMethyl5 akjournals.comresearchgate.net

Environmental Fate and Degradation Pathways (e.g., photolysis, hydrolysis in aquatic/soil environments, biodegradation kinetics)

Specific data on the environmental fate, degradation pathways, and biodegradation kinetics of this compound are very limited in published literature. Predictions must be made based on its chemical structure and the behavior of related compounds.

Hydrolysis: The most probable abiotic degradation pathway for this compound in aquatic environments is hydrolysis. The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by acid or base. Acid-catalyzed hydrolysis would yield nicotinic acid and 2-propanol. Base-catalyzed hydrolysis would produce the nicotinate salt and 2-propanol. The rate of hydrolysis would be dependent on pH and temperature. For example, the degradation of related compounds has been shown to follow pseudo first-order kinetics and is pH-dependent. researchgate.net

Photolysis: Limited data is available on the photodegradation of nicotinates. One source suggests that UV exposure may accelerate the hydrolysis or oxidation of isopropyl nicotinate, but this is not extensively documented. The pyridine ring structure can absorb UV light, potentially leading to photochemical reactions and degradation, though specific pathways and rates for this compound have not been determined.

Biodegradation: In soil and aquatic environments, biodegradation by microorganisms is expected to be a significant degradation pathway. Microorganisms possess a vast array of esterase enzymes that can hydrolyze the ester bond, representing the likely first step in its biodegradation. The resulting products, nicotinic acid and 2-propanol, are both readily biodegradable. Nicotinic acid is a vitamin and can be metabolized by many organisms, researchgate.net and 2-propanol is a simple alcohol that serves as a carbon source for various microbes. While specific biodegradability tests (e.g., OECD 301) for this compound are not found in the search results, the ready biodegradability of its expected hydrolysis products suggests a low potential for persistence in the environment.

Bioaccumulation: The lipophilicity of a compound can indicate its potential to bioaccumulate in organisms. Based on chromatography studies, isopropyl nicotinate has moderate lipophilicity. akjournals.comresearchgate.net While higher than smaller esters like methyl nicotinate, it is less lipophilic than longer-chain esters like hexyl nicotinate, for which potential bioaccumulation risks have been noted (though specific data is also lacking for hexyl nicotinate). The moderate lipophilicity combined with expected rapid hydrolysis and biodegradation suggests a low bioaccumulation potential for this compound.

Table 6.4.1: Predicted Environmental Fate and Degradation of this compound

Degradation PathwayDescriptionExpected ProductsInfluencing Factors
HydrolysisAbiotic cleavage of the ester bond by water.Nicotinic acid, 2-propanolpH, Temperature
PhotolysisDegradation by UV light.Undetermined, may accelerate hydrolysis/oxidation. Light intensity, Wavelength
BiodegradationMicrobial breakdown, likely initiated by enzymatic hydrolysis.Nicotinic acid, 2-propanol, then further degradation to CO2 and water.Microbial populations, Oxygen availability, Temperature

Applications in Advanced Chemical Sciences Non Clinical, Non Human Therapeutic

Role as a Synthetic Building Block in Complex Molecule Construction

The functionalized pyridine (B92270) core of Methyl 2-isopropylnicotinate makes it a valuable precursor for the synthesis of more complex molecules. Pyridine and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. beilstein-journals.orgacs.orgrsc.org The strategic placement of the isopropyl and methyl ester groups on the pyridine ring allows for a variety of chemical transformations.

While specific examples detailing the use of this compound are limited, the broader class of nicotinate (B505614) esters serves as crucial intermediates in organic synthesis. For instance, a patent describes the use of a derivative, Methyl-6-(3-(imino(5-isopropoxypyridin-2-yl)methyl)thioureido)-5-isopropylnicotinate, in the preparation of heterocyclic compounds for the treatment of helminthic infections, highlighting the role of such substituted nicotinates in constructing biologically active molecules. google.com Furthermore, nicotinate compounds, in general, are employed in the synthesis of complex alkaloids like nicotine, where the ester group acts as a handle for further chemical modifications. google.comgoogle.comgoogle.com The synthesis of fully substituted nicotinates is an active area of research, indicating the importance of these scaffolds as versatile building blocks. rsc.org

Contribution to Materials Chemistry

The development of advanced materials with tailored properties often relies on the incorporation of functional organic molecules. Pyridine-containing polymers are of significant interest due to their unique electronic and coordination properties. While direct applications of this compound in materials chemistry are not well-documented, the functionalization of pyridine rings is a key strategy in creating novel polymers and materials. beilstein-journals.orgresearchgate.net

The pyridine moiety can be integrated into polymer backbones or used as a pendant group to influence the material's thermal stability, conductivity, and ability to coordinate with metal ions. The ester and isopropyl groups on this compound could potentially be modified to create monomers for polymerization or to influence the self-assembly of supramolecular structures. For example, modified cyclodextrins, which are used in supramolecular chemistry, can be derivatized with various functional groups to tailor their properties. scirp.org

Ligand Design in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group in this compound present potential coordination sites for metal ions, making it a candidate for ligand design in coordination chemistry and catalysis. The field of coordination chemistry extensively utilizes pyridine-based ligands for the synthesis of metal complexes with diverse applications, including catalysis. beilstein-journals.orgcyberleninka.ru

A study on dimethylthallium(III) complexes has reported the use of 2-mercapto-isopropyl-nicotinate, a close analog, as a ligand. researchgate.net In these complexes, the ligand coordinates to the metal center through the nitrogen and sulfur atoms. This suggests that this compound could similarly act as a ligand, potentially coordinating through its nitrogen and ester oxygen atoms. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts in both homogeneous and heterogeneous catalysis. rsc.org The electronic and steric properties of the ligand, influenced by the isopropyl and methyl groups in this case, can fine-tune the catalytic activity of the metal center.

Development of Analytical Standards and Reference Materials

Accurate and reliable analytical measurements are fundamental to chemical sciences, and the availability of well-characterized reference materials is essential. lgcstandards.com While there is no specific information available on the development of this compound as a certified reference material, the broader class of nicotinic acid and its esters are important in various fields, and their analysis often requires pure standards.

Studies on the chemical stability of nicotinic acid and its various esters, including methyl, ethyl, and isopropyl nicotinate, have been conducted using techniques like thin-layer chromatography. researchgate.net Such stability studies are a prerequisite for the development of any compound as a reference material. The establishment of a certified reference material for a compound like this compound would involve rigorous purity assessment and characterization by various analytical techniques to ensure its suitability for use as a calibrant or quality control material.

Future Research Directions and Unexplored Avenues for Methyl 2 Isopropylnicotinate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift, moving from traditional batch processing to continuous flow chemistry. This transition offers enhanced control over reaction parameters, improved safety, and greater efficiency. For Methyl 2-isopropylnicotinate, integrating its synthesis and derivatization into flow chemistry platforms presents a significant opportunity.

Continuous flow processes could be developed for the industrial-scale production of related compounds, such as ethyl 6-(methylsulfonyl)nicotinate, enhancing efficiency and yield. Research has already demonstrated the successful use of continuous-flow microreactors for the enzymatic synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614), drastically reducing reaction times from 24 hours to 35 minutes and improving yields. nih.gov Adopting such a strategy for this compound could enable rapid and efficient production.

Furthermore, automated synthesis platforms, which combine robotics with flow chemistry, could accelerate the discovery of new derivatives. These platforms allow for high-throughput synthesis and screening of compound libraries. acs.org By systematically varying reactants and conditions, an automated system could generate a diverse library of analogues based on the this compound scaffold, facilitating the exploration of structure-activity relationships for various applications. The development of automated synthesis for fluorine-18 (B77423) labeled nicotinic acid esters for PET imaging ligands showcases the power of this approach in creating complex molecules with high precision. mdpi.com

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

FeatureDescriptionPotential Impact
Precise Control Accurate management of temperature, pressure, and stoichiometry.Higher selectivity, reduced byproducts.
Enhanced Safety Small reaction volumes minimize risks associated with exothermic reactions.Safer handling of reactive intermediates.
Scalability Production can be scaled up by running the system for longer periods.Seamless transition from laboratory to industrial scale.
Automation Integration with robotic systems for high-throughput experimentation.Rapid library synthesis and optimization. acs.org

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods (NMR, IR, MS) are essential for routine characterization, advanced techniques can provide deeper insights into the structural and dynamic properties of this compound, particularly in the solid state and in complex assemblies.

Solid-State NMR (ssNMR): Solid-state NMR is a powerful, non-destructive technique for characterizing solid materials, capable of analyzing crystalline and amorphous phases alike. bruker.com For this compound, ssNMR could be invaluable for studying polymorphism—the existence of multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and quantify them in a bulk sample. It can also probe intermolecular interactions and molecular mobility within the crystal lattice. copernicus.org While multinuclear NMR has been used to characterize organometallic complexes of related ligands like 2-mercapto-isopropyl-nicotinate, the application of ssNMR remains a future avenue. researchgate.net This technique would be particularly relevant for quality control in any potential industrial application.

Exploration of Novel Catalytic Transformations and Reaction Pathways

The functionalization of pyridine (B92270) rings is a central theme in organic synthesis. Future research should focus on applying novel catalytic methods to this compound to forge new reaction pathways and access previously unattainable derivatives.

Recent breakthroughs in catalysis offer exciting possibilities. For example, a nature-inspired, biomimetic strategy has been developed for synthesizing meta-aminoaryl nicotinates that cleverly remodels (aza)indole scaffolds. nih.govnih.gov This approach circumvents the limitations of classical methods like the Bohlmann–Rahtz pyridine synthesis, which often lead to inevitable ortho-substitutions. nih.govnih.gov Applying such a strategy could allow for selective functionalization at other positions of the this compound ring.

Copper-catalyzed reactions have also emerged as a versatile tool. Methodologies for the copper-catalyzed chalcogenoamination of enyne azides have been developed to produce 5-selenyl- and 5-sulfenyl-substituted nicotinates. beilstein-journals.org These functionalized products can then undergo further transformations, such as oxidation to sulfoxides and sulfones. beilstein-journals.org Adapting these catalytic systems for this compound could introduce new functional groups onto the pyridine core, significantly broadening its synthetic utility. Furthermore, multi-component reactions (MCRs) catalyzed by copper can be used to construct highly substituted pyridine and nicotinate derivatives from simpler starting materials. researchgate.net

Table 2: Novel Catalytic Strategies for Derivatizing the Nicotinate Scaffold

Catalytic StrategyDescriptionPotential Application to this compoundReference
Biomimetic (Aza)indole Remodeling Transforms (aza)indole scaffolds into meta-aminobiaryl systems.Synthesis of C4-, C5-, and C6-substituted aminoaryl derivatives without unwanted ortho-substitution. nih.govnih.gov
Copper-Catalyzed Chalcogenoamination Introduces selenium or sulfur functionalities at the C5 position using enyne azides.Creation of 5-selenyl or 5-sulfenyl derivatives for further synthetic manipulation. beilstein-journals.org
Copper-Catalyzed MCRs Multi-component reactions to build highly substituted pyridine rings.Efficient, one-pot synthesis of complex nicotinate analogues. researchgate.net
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling to form new carbon-carbon bonds.Functionalization of halo-substituted precursors of this compound.

Multidisciplinary Research Opportunities in Environmental Chemistry or Food Science

The unique chemical structure of this compound makes it a candidate for exploration in multidisciplinary fields beyond traditional organic synthesis.

Environmental Chemistry: Substituted nicotinates serve as scaffolds for various agrochemicals. A future research direction could involve investigating this compound as a building block for new pesticides or herbicides. This would necessitate a thorough study of its environmental fate, including its persistence, degradation pathways in soil and water, and potential for bioaccumulation. The development of greener synthesis routes, a topic of general importance for nicotinate production, would also be a critical component of such research to minimize environmental impact. researchgate.net

Food Science (Flavor Compound Analysis): Several nicotinate esters, including the related isopropyl nicotinate, are used as flavoring agents in the food industry. thegoodscentscompany.comscispace.com An important avenue for research is to evaluate the sensory properties of this compound for potential use as a flavor compound. This research would not involve human consumption studies but would focus on analytical characterization. Advanced analytical techniques such as headspace gas chromatography coupled with ion mobility spectrometry (HS-GCxIMS) could be employed for the detection and quantification of this compound in complex food matrices. nih.gov Stability studies, such as those performed on other nicotinates, would also be crucial to understand how the compound behaves under various processing and storage conditions. researchgate.netresearchgate.net

Challenges and Perspectives in Substituted Nicotinate Research and Chemical Space Exploration

While the future is promising, significant challenges remain in the broader field of substituted nicotinate research. One of the primary hurdles is achieving regioselectivity during functionalization of the pyridine ring. researchgate.net Many synthetic methods yield mixtures of products, complicating purification and limiting yields. researchgate.net Overcoming the limitations of classical syntheses, which often dictate the substitution pattern, is a key goal. nih.govnih.gov

The primary perspective is the vast, underexplored chemical space of nicotinate derivatives. nih.gov Modern synthetic strategies, including novel catalytic methods and automated platforms, are the tools needed to chart this territory. acs.orgnih.gov These methods enable the late-stage conjugation of the nicotinate core to other complex molecules and allow access to molecular frameworks that were previously out of reach. nih.gov

Computational chemistry and machine learning are also set to play a larger role. Active learning protocols combined with physics-based calculations can efficiently navigate large virtual libraries of compounds to identify candidates with desired properties, accelerating the discovery process. mpg.de By applying such computational screening to virtual libraries based on the this compound scaffold, researchers can prioritize synthetic targets for applications ranging from materials science to agricultural chemistry, making the exploration of this chemical space more efficient and targeted.

Q & A

Q. How can researchers ethically address incomplete or ambiguous spectral data in publications?

  • Methodological Answer : Adhere to journal guidelines (e.g., Medicinal Chemistry Research) requiring full spectral traces and raw data submission as supplementary information. Use independent validation (e.g., third-party NMR facilities) for contentious results. Clearly label tentative assignments (e.g., "signal likely corresponds to…") and avoid overinterpretation .

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